molecular formula C17H16BrN3O4 B11562353 2-Bromo-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11562353
M. Wt: 406.2 g/mol
InChI Key: DNAFKFZTDBHGIZ-AWQFTUOYSA-N
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Description

2-Bromo-N-({N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-({N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16BrN3O4

Molecular Weight

406.2 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16BrN3O4/c1-25-12-6-7-15(22)11(8-12)9-20-21-16(23)10-19-17(24)13-4-2-3-5-14(13)18/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+

InChI Key

DNAFKFZTDBHGIZ-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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